2,4,6-Trichloro-3,5-dimethylpyridine

Description

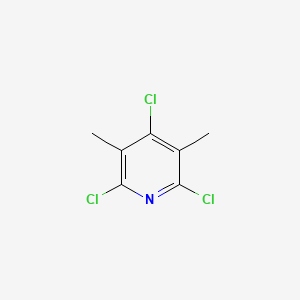

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trichloro-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl3N/c1-3-5(8)4(2)7(10)11-6(3)9/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQGFVYUGULKAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N=C1Cl)Cl)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4,6 Trichloro 3,5 Dimethylpyridine and Analogous Structures

Direct Chlorination Strategies

Direct chlorination of 3,5-dimethylpyridine (B147111) is a primary route to obtaining the target compound. This approach involves the substitution of hydrogen atoms on the pyridine (B92270) ring with chlorine atoms. The conditions of the reaction, such as phase, temperature, and chlorinating agent, are critical in determining the extent and position of chlorination.

Vapor-Phase Chlorination Techniques and Parameters

Vapor-phase chlorination offers a method for the high-temperature halogenation of pyridine compounds. Generally, this technique involves passing the vaporized substrate, along with chlorine gas and often a diluent, through a heated reactor. While specific data for the vapor-phase chlorination of 3,5-dimethylpyridine to 2,4,6-trichloro-3,5-dimethylpyridine is not extensively detailed in readily available literature, general principles from related processes can be inferred. For instance, the vapor-phase chlorination of other pyridine derivatives, such as β-picoline, is conducted at temperatures ranging from 150 to 350°C. google.com The use of a catalyst, such as a Type L zeolite, can influence the selectivity of the chlorination process. google.com

Key parameters that would require optimization for the synthesis of this compound include:

| Parameter | Typical Range | Influence on Reaction |

| Temperature | 150 - 500°C | Affects reaction rate and selectivity; higher temperatures can lead to more extensive chlorination and potential side reactions. |

| Molar Ratio (Chlorine:Lutidine) | Varied | A higher ratio of chlorine generally leads to a higher degree of chlorination. |

| Catalyst | Zeolites, Activated Carbon, etc. | Can improve selectivity towards specific isomers and increase reaction efficiency. |

| Residence Time | Seconds to Minutes | The duration the reactants are in the heated zone influences the extent of reaction. |

| Diluent Gas | Nitrogen, Argon | Used to control reactant concentrations and manage heat. |

This table presents generalized parameters for vapor-phase chlorination of pyridines based on available literature for similar compounds.

Liquid-Phase Chlorination Conditions and Optimization

Liquid-phase chlorination provides an alternative approach, often conducted at lower temperatures than vapor-phase reactions. A patent describes the liquid-phase polychlorination of pyridine hydrochlorides, including 3,5-lutidine hydrochloride. google.com This process involves reacting the substrate with chlorine gas in a liquid medium, which can include a diluent like carbon tetrachloride. google.com The reaction is typically carried out under pressure to maintain the liquid phase at the desired temperature. google.com

While the patent demonstrates the feasibility of polychlorinating 3,5-lutidine, it primarily focuses on producing a mixture of chlorinated pyridines rather than isolating a specific trichloro-isomer in high yield. google.com Optimization of this process for the selective synthesis of this compound would involve careful control of reaction time, temperature, and the molar ratio of chlorine to the lutidine substrate.

Stepwise Chlorination Approaches

A more controlled method for achieving specific chlorination patterns is a stepwise approach, which often involves the activation of the pyridine ring through N-oxidation. The synthesis of 2,4,6-trichloropyridine (B96486) from 2,6-dichloropyridine (B45657) provides a relevant analogy. google.com In this process, 2,6-dichloropyridine is first oxidized to its N-oxide. google.com This intermediate is then reacted with a chlorinating agent, such as phosphorus oxychloride (POCl₃), under reflux conditions to introduce a chlorine atom at the 4-position and remove the N-oxide group, yielding 2,4,6-trichloropyridine with a high yield of 75%. google.com

Applying this strategy to 3,5-dimethylpyridine would involve the following conceptual steps:

N-Oxidation: 3,5-Dimethylpyridine is oxidized to 3,5-dimethylpyridine N-oxide. This can be achieved using oxidizing agents like hydrogen peroxide in acetic acid. arkat-usa.org

Deoxygenative Chlorination: The resulting N-oxide is then treated with a chlorinating agent like POCl₃. This step is expected to introduce chlorine atoms at the 2, 4, and 6 positions of the pyridine ring.

This stepwise approach offers the potential for greater control over the final product compared to direct, high-temperature chlorination.

Ring Construction Methods Utilizing Halogenated Precursors

An alternative to the direct chlorination of a pre-existing pyridine ring is the construction of the ring itself from acyclic precursors that already contain the necessary halogen atoms. These methods, often involving cyclocondensation reactions, can offer high regioselectivity.

Cyclocondensation Reactions with Trifluoromethyl-Containing Building Blocks

The synthesis of substituted pyridines can be achieved through the [2+2+2] cycloaddition of alkynes and nitriles, a method that has been reviewed for its efficiency in creating pyridine derivatives. rsc.org While not directly leading to chlorinated pyridines, the construction of the pyridine ring from smaller, functionalized molecules is a well-established strategy.

A more relevant approach involves the synthesis of trifluoromethylpyridines, which often starts with building blocks already containing the trifluoromethyl group. researchgate.net This highlights the principle of incorporating desired functional groups into the acyclic precursors before ring formation. Conceptually, a similar strategy could be employed for chlorinated pyridines, where chlorinated building blocks are used in a cyclocondensation reaction to form the this compound ring system. However, specific examples of this approach for the target molecule are not readily found in the surveyed literature.

Derivatization of 3,5-Dimethylpyridine (Lutidine) as a Synthetic Route

The derivatization of 3,5-dimethylpyridine serves as the foundational step for the direct chlorination strategies discussed previously. The synthesis of 3,5-dimethylpyridine itself can be achieved through various methods, including the vapor-phase reaction of 2-methyl-1,5-pentanediamine with hydrogen over an oxide catalyst at temperatures between 400-500°C. google.com

Once 3,5-dimethylpyridine is obtained, its conversion to this compound relies on the chlorination methods detailed in section 2.1. The most promising and potentially highest-yielding of these derivatization routes appears to be the stepwise chlorination via the N-oxide intermediate, drawing a parallel from the successful synthesis of 2,4,6-trichloropyridine. google.com This method allows for a more controlled introduction of chlorine atoms onto the activated pyridine ring.

Catalysis in Synthetic Transformations

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high selectivity and under milder conditions than stoichiometric reactions. In the context of synthesizing this compound, catalytic methods are essential for the controlled introduction of chloro and methyl groups onto the pyridine ring.

Application of Transition Metal Catalysts in Pyridine Functionalization

Transition metal catalysis has emerged as a powerful tool for the functionalization of pyridine rings, a class of compounds often challenging to modify due to the electron-deficient nature of the pyridine nucleus. nih.gov Catalytic systems based on palladium and rhodium have been particularly instrumental in C-H bond activation, enabling the direct introduction of various functional groups.

While direct transition metal-catalyzed synthesis of this compound is not extensively documented in publicly available literature, analogous transformations provide insight into potential synthetic strategies. For instance, palladium-catalyzed C-H chlorination has been demonstrated for pyridine derivatives. In a study on 2-ortho-tolylpyridine, palladium(II) chloride (PdCl2) was identified as an effective catalyst for chlorination. nih.gov The proposed catalytic cycle involves ligand-directed C-H activation to form a palladacycle, followed by oxidation to a Pd(IV) species and subsequent reductive elimination to yield the chlorinated product. nih.gov

Rhodium catalysts have also been employed in the functionalization of pyridines. Although direct chlorination of 3,5-dimethylpyridine using rhodium catalysts to yield the desired trichlorinated product is not explicitly detailed, rhodium(III)-catalyzed C-H functionalization has been used for the synthesis of substituted pyridines, including fluorinated analogs. snnu.edu.cn These methodologies highlight the potential of rhodium catalysis for the selective introduction of halogens onto the pyridine ring, which could be adapted for chlorination.

The table below summarizes representative examples of transition metal-catalyzed functionalization of pyridine derivatives, which serve as a basis for designing synthetic routes to this compound.

| Catalyst | Substrate | Reagent | Product | Reference |

| PdCl2 | 2-ortho-tolylpyridine | N-chlorosuccinimide | ortho-chloro-2-ortho-tolylpyridine | nih.gov |

| [Cp*RhCl2]2 | α,β-Unsaturated oximes | Alkynes | Substituted Pyridines | snnu.edu.cn |

It is important to note that the direct, three-fold chlorination of 3,5-dimethylpyridine at the 2, 4, and 6 positions in a single, transition metal-catalyzed step would be a challenging transformation due to the progressive deactivation of the ring with each added chloro substituent. A multi-step approach, potentially involving a combination of catalytic and classical methods, would likely be more feasible.

Role of Lewis Acids in Chlorination Processes

Lewis acids are crucial in many chlorination reactions, particularly for aromatic and heteroaromatic compounds. They function by activating the chlorinating agent, typically molecular chlorine or a surrogate, rendering it more electrophilic and capable of attacking the electron-deficient pyridine ring. nih.gov While direct electrophilic chlorination of pyridines can be challenging, the presence of activating groups, such as the methyl groups in 3,5-dimethylpyridine (3,5-lutidine), can facilitate this reaction.

The synthesis of polychlorinated pyridine derivatives often involves high temperatures and the use of Lewis acid catalysts. For example, the liquid-phase chlorination of chloro-substituted (trichloromethyl)pyridines has been successfully carried out in the presence of an iron powder catalyst, which acts as a Lewis acid precursor. google.com This process is conducted at elevated temperatures, and the catalyst is essential for the reaction to proceed. google.com

While specific literature detailing the Lewis acid-catalyzed chlorination of 3,5-dimethylpyridine to this compound is scarce, the general principles of electrophilic aromatic substitution on pyridine rings suggest that Lewis acids such as ferric chloride (FeCl3) or aluminum chloride (AlCl3) would be suitable candidates. These catalysts would polarize the Cl-Cl bond, generating a more potent electrophile that can attack the lutidine ring.

The reaction would likely proceed in a stepwise manner, with the initial chlorination occurring at the more activated positions (ortho and para to the methyl groups). Subsequent chlorinations would require more forcing conditions due to the deactivating effect of the newly introduced chlorine atoms.

The following table outlines the general role of Lewis acids in the chlorination of aromatic compounds, which is applicable to the synthesis of chlorinated pyridines.

| Lewis Acid | Chlorinating Agent | General Substrate | Role of Lewis Acid |

| FeCl3 | Cl2 | Aromatic compounds | Polarization of Cl-Cl bond to generate a stronger electrophile. rsc.org |

| AlCl3 | Cl2 | Aromatic compounds | Formation of a highly electrophilic complex with chlorine. nih.gov |

| Iron Powder | Cl2 | Chloro-substituted pyridines | In-situ formation of iron chlorides to catalyze chlorination. google.com |

The synthesis of this compound would likely necessitate a carefully optimized process, potentially involving high temperatures and pressures in conjunction with a suitable Lewis acid catalyst to achieve the desired degree of chlorination.

Chemical Reactivity and Transformation Studies of 2,4,6 Trichloro 3,5 Dimethylpyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 2,4,6-trichloro-3,5-dimethylpyridine is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a consequence of the electron-withdrawing nature of the nitrogen atom and the three chlorine atoms, which significantly lowers the electron density of the ring system, making it amenable to attack by nucleophiles.

Selective Displacement of Chlorine Atoms

The chlorine atoms at the 2, 4, and 6 positions of the pyridine ring exhibit differential reactivity, which can be exploited for selective substitution. Generally, in polychlorinated pyridines, the chlorine atom at the 4-position (para to the nitrogen) is the most susceptible to nucleophilic attack, followed by the chlorine atoms at the 2 and 6 positions (ortho to the nitrogen). This selectivity is governed by the ability of the nitrogen atom to stabilize the negative charge of the intermediate Meisenheimer complex, which is most effective when the attack occurs at the para and ortho positions.

Studies on related polychlorinated aromatic systems, such as pentafluoropyridine, have demonstrated that reaction conditions, the molar ratio of reactants, and the nature of the nucleophile play decisive roles in determining the selectivity of substitution. rsc.org For instance, milder conditions often favor substitution at the most activated position (C-4), while harsher conditions or the use of multiple equivalents of a nucleophile can lead to the displacement of chlorine atoms at the C-2 and C-6 positions as well. rsc.org This principle of controlled, stepwise substitution is also observed in similar heterocyclic systems like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where temperature is a key factor in achieving mono-, di-, or tri-substitution. daneshyari.commdpi.comnih.gov

Introduction of Diverse Functional Groups via Substitution

Nucleophilic substitution reactions provide a versatile pathway for introducing a wide array of functional groups onto the this compound scaffold. A variety of nucleophiles can be employed to displace the chlorine atoms, leading to the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

Common nucleophiles used in these transformations include:

Alkoxides and Phenoxides (O-Nucleophiles): Reaction with alkoxides or phenoxides leads to the formation of ether derivatives.

Amines (N-Nucleophiles): Primary and secondary amines can displace chlorine atoms to yield amino-substituted pyridines.

Thiols (S-Nucleophiles): Thiolates react to form thioether derivatives.

The sequential and selective nature of these substitution reactions allows for the synthesis of symmetrically and asymmetrically substituted pyridine derivatives, making this compound a valuable building block in the synthesis of more complex molecules. mdpi.com

Reactions Involving Methyl Group Functionality

The two methyl groups at the 3 and 5 positions of the ring are also sites for chemical modification, primarily through free-radical halogenation and oxidation reactions.

Halogenation of Aliphatic Substituents

The methyl groups of this compound can undergo free-radical halogenation, most commonly bromination, to introduce halogen atoms onto the aliphatic side chains. This type of reaction, often referred to as benzylic bromination for analogous benzene (B151609) systems, typically utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and/or light. wikipedia.orgnih.gov

The reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a hydrogen atom from a methyl group to form a stabilized benzylic-type radical. This radical then reacts with a bromine source (like Br₂ generated in situ from NBS) to form the bromomethyl product and a new bromine radical, which continues the chain. wikipedia.orglibretexts.org Depending on the reaction conditions and stoichiometry, mono-, di-, or tri-bromination of the methyl groups can occur. libretexts.org This transformation is a key step for further functionalization, as the resulting bromomethyl groups are themselves susceptible to nucleophilic substitution. nih.gov

Table 1: Conditions for Methyl Group Bromination

| Reagent | Initiator | Conditions | Product Type |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Reflux in CCl₄, light | Bromomethylpyridines |

| Bromine (Br₂) | UV light | High temperature | Bromomethylpyridines |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Radical Initiator | Varies | Bromomethylpyridines |

Oxidative Transformations of Methyl Groups

The methyl groups can be oxidized to higher oxidation states, such as aldehydes, carboxylic acids, or alcohols, using appropriate oxidizing agents. The complete oxidation of both methyl groups leads to the formation of 2,4,6-trichloropyridine-3,5-dicarboxylic acid. sigmaaldrich.com

Various oxidizing agents can be employed for this transformation, with the choice of reagent determining the extent of oxidation. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid under harsh conditions can convert the methyl groups directly to carboxylic acids. wum.edu.pk Milder or more selective oxidizing agents might be used to obtain intermediate oxidation products like aldehydes or alcohols. The oxidation of methylpyridines to their corresponding carboxylic acids is a common synthetic strategy. For example, 2,6-dimethylpyridine (B142122) can be oxidized to pyridine-2,6-dicarboxylic acid. chemicalbook.com

Electrophilic Aromatic Substitution Considerations

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (SEAr) compared to benzene. wikipedia.org This deactivation is further intensified in this compound by the presence of three strongly electron-withdrawing chlorine atoms.

Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated. wikipedia.org This creates a pyridinium (B92312) cation, which is even more strongly deactivated towards attack by an electrophile. Consequently, electrophilic aromatic substitution on the pyridine ring of this compound is generally considered to be extremely difficult, if not impossible, under standard conditions. wikipedia.orgyoutube.com While the methyl groups are activating and ortho-, para-directing, their electronic contribution is insufficient to overcome the powerful deactivating effects of the nitrogen atom and the chloro substituents. libretexts.org Therefore, reactions of this compound are dominated by nucleophilic substitution on the ring and transformations of the methyl groups.

Reductive Dehalogenation Pathways of this compound

Comprehensive searches of scientific literature and patent databases did not yield specific studies detailing the reductive dehalogenation pathways of this compound. While the reductive dehalogenation of various polychlorinated aromatic compounds is a well-documented field of study, specific experimental data, including detailed research findings and data tables regarding the reaction conditions, catalysts, and product distributions for the dehalogenation of this compound, are not available in the reviewed literature.

General principles of reductive dehalogenation of polychlorinated pyridines suggest that the removal of chlorine atoms can be achieved through various methods, including catalytic hydrodechlorination and reduction with metals in acidic media. The regioselectivity of such reactions is typically influenced by the electronic and steric effects of the substituents on the pyridine ring, as well as the specific reagents and catalysts employed.

For instance, catalytic hydrodechlorination often utilizes noble metal catalysts such as palladium or platinum on a solid support. These reactions are typically carried out under a hydrogen atmosphere, and the reaction conditions can be tuned to achieve selective removal of chlorine atoms. The chlorine atoms at the 2- and 6-positions of the pyridine ring are generally more susceptible to nucleophilic attack and reduction compared to the chlorine at the 4-position, due to the electronic influence of the nitrogen atom. The presence of methyl groups at the 3- and 5-positions would further influence the reactivity and selectivity of the dehalogenation process.

Another common method for reductive dehalogenation is the use of a metal, such as zinc, in the presence of an acid, like acetic acid. This system generates hydrogen in situ, which then acts as the reducing agent. The reaction pathway would likely involve the stepwise removal of chlorine atoms, leading to a mixture of partially and fully dehalogenated products.

Without specific experimental data for this compound, it is not possible to provide a detailed and scientifically accurate account of its reductive dehalogenation pathways, including interactive data tables of research findings. Further experimental investigation is required to elucidate the specific outcomes of such reactions for this particular compound.

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on "this compound" that adheres to the specified outline. The search for information linking this specific chemical compound to the outlined applications—synthesis of trifluoromethylpyridine derivatives, specific agrochemical precursors, pharmaceutical intermediates, and integration into polymeric frameworks—did not yield relevant results.

The available data focuses on related but structurally distinct pyridine derivatives. For instance, the synthesis of trifluoromethylpyridines, a key area of the proposed article, typically originates from precursors such as 3-picoline or other chlorinated pyridines that can undergo fluorine exchange reactions, rather than from this compound. Similarly, while various trichloropyridines and dimethylpyridines serve as crucial intermediates in the agrochemical and pharmaceutical industries, no specific pathways or products were identified that utilize this compound as the starting material. Furthermore, its application in material science and polymeric structures is not documented in the reviewed sources.

Therefore, to maintain scientific accuracy and strictly adhere to the user's instructions by not introducing information outside the explicit scope, the requested article cannot be created.

Applications As a Key Intermediate and Building Block in Advanced Synthesis

Applications in Material Science and Advanced Chemical Structures

Design of Supramolecular Assemblies

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems formed from the association of molecular components through non-covalent interactions. Within this framework, 2,4,6-Trichloro-3,5-dimethylpyridine emerges as a compelling building block, or tecton, for the rational design of sophisticated supramolecular assemblies. Its utility in this regard stems from a combination of its rigid, planar pyridine (B92270) core and the presence of multiple halogen substituents, which can participate in highly directional non-covalent interactions, most notably halogen bonding.

The design of supramolecular assemblies using this compound is primarily guided by the principles of crystal engineering, which involves the understanding and utilization of intermolecular interactions to control the formation of crystalline solids with desired structures and properties. nih.gov The key to employing this molecule in supramolecular synthesis lies in the strategic exploitation of halogen bonds.

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a Lewis base. researchgate.net In the case of this compound, the chlorine atoms, influenced by the electron-withdrawing nature of the pyridine ring, can act as halogen bond donors. These chlorine atoms can then form directional interactions with halogen bond acceptors, such as the nitrogen atom of another pyridine molecule or other Lewis basic sites on co-crystallizing agents. nih.govacs.org

The predictability and directionality of halogen bonds make them powerful tools for the programmed self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. researchgate.net By carefully selecting complementary molecules, or co-formers, that possess suitable halogen bond acceptor sites, it is possible to guide the assembly of this compound into specific supramolecular architectures. For instance, co-crystallization with molecules containing pyridyl or other nitrogen-containing aromatic rings could lead to the formation of discrete molecular complexes, extended chains, or intricate networks held together by N···Cl halogen bonds. nih.govnih.govacs.org

The substitution pattern of this compound offers a high degree of control over the geometry of the resulting supramolecular assemblies. The three chlorine atoms at the 2, 4, and 6 positions, along with the two methyl groups at the 3 and 5 positions, create a distinct pattern of potential interaction sites and steric constraints. This specific arrangement can be leveraged to produce complex and predetermined packing motifs in the solid state.

Table of Potential Intermolecular Interactions Involving this compound in Supramolecular Assemblies

| Interaction Type | Donor | Acceptor |

| Halogen Bond | Chlorine atom on the pyridine ring | Nitrogen atom of another pyridine or other Lewis basic site |

| π-π Stacking | Pyridine ring | Aromatic ring of a neighboring molecule |

| C-H···π | Methyl group C-H | Pyridine ring of a neighboring molecule |

| van der Waals Forces | All atoms in the molecule | All atoms in neighboring molecules |

The rational design of supramolecular assemblies incorporating this compound, therefore, relies on a comprehensive understanding of these competing and cooperating intermolecular forces. By harnessing the directional and tunable nature of the halogen bond, this compound serves as a versatile intermediate for the construction of novel solid-state materials with tailored architectures and functionalities.

Spectroscopic and Structural Elucidation of 2,4,6 Trichloro 3,5 Dimethylpyridine and Its Derivatives

Vibrational Spectroscopy for Molecular Characterization (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups and characterizing the molecular structure of a compound. These techniques measure the vibrational frequencies of bonds within a molecule, which are unique and act as a molecular "fingerprint."

For 2,4,6-Trichloro-3,5-dimethylpyridine, FT-IR and Raman spectroscopy would provide key insights into its molecular framework. The spectra would be expected to exhibit characteristic vibrational modes corresponding to the substituted pyridine (B92270) ring and the methyl groups.

Expected Vibrational Modes for this compound:

C-H Vibrations: Stretching and bending frequencies associated with the two methyl (CH₃) groups.

C-N and C=C Ring Vibrations: A series of complex stretching and deformation modes characteristic of the pyridine ring. The substitution pattern with chloro and dimethyl groups would influence the exact frequencies of these vibrations compared to unsubstituted pyridine.

C-Cl Vibrations: Stretching frequencies for the carbon-chlorine bonds at the 2, 4, and 6 positions of the pyridine ring. These typically appear in the lower frequency (fingerprint) region of the spectrum.

Methyl Group Deformations: Symmetric and asymmetric bending vibrations of the methyl groups.

A detailed analysis of the number of observed bands, their frequencies, and intensities in both FT-IR and Raman spectra would allow for a comprehensive characterization of the molecule's vibrational properties. However, no specific experimental FT-IR or Raman data for this compound was found in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

An NMR analysis of this compound would confirm its substitution pattern and electronic environment.

¹H NMR Spectroscopy: Due to the symmetrical substitution at the 3 and 5 positions, the ¹H NMR spectrum of this compound is expected to be relatively simple. It would likely show a single signal corresponding to the six equivalent protons of the two methyl groups. The chemical shift of this singlet would be influenced by the electron-withdrawing effects of the adjacent chlorine atoms and the pyridine ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide more detailed structural information. Distinct signals would be expected for the different carbon atoms in the molecule:

One signal for the two equivalent methyl carbons.

A signal for the carbons at the 3 and 5 positions (C3/C5), bonded to the methyl groups.

Despite the utility of this technique, specific experimental ¹H and ¹³C NMR data for this compound are not available in the public domain based on the conducted searches.

Mass Spectrometry for Compound Identification and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, confirm its elemental composition, and obtain structural information from its fragmentation patterns.

For this compound (C₇H₆Cl₃N), mass spectrometry would be crucial for confirming its identity and assessing its purity.

Molecular Ion Peak (M⁺): The mass spectrum would show a characteristic cluster of peaks for the molecular ion due to the presence of three chlorine atoms, which have two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This would result in a distinctive isotopic pattern (e.g., M, M+2, M+4, M+6 peaks) that is a hallmark of polychlorinated compounds. The nominal molecular weight is approximately 225 g/mol .

Fragmentation Pattern: Electron ionization (EI-MS) would likely cause the molecule to fragment in a predictable manner. Common fragmentation pathways could include the loss of a methyl group (-15 amu), a chlorine atom (-35/37 amu), or other neutral fragments, providing further structural confirmation.

Detailed research findings, including the precise mass-to-charge ratios and fragmentation patterns for this compound, could not be retrieved from the searched scientific literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, one can determine bond lengths, bond angles, and intermolecular interactions in the solid state.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide unambiguous structural data.

Anticipated Crystallographic Data:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

Bond Lengths and Angles: Highly accurate measurements of all intramolecular bond lengths (e.g., C-C, C-N, C-Cl, C-H) and angles.

Intermolecular Interactions: Information on how molecules pack in the crystal lattice, including potential π-π stacking of the pyridine rings or halogen bonding interactions involving the chlorine atoms.

A search for crystallographic studies on this compound did not yield any results in the public databases, and therefore, no experimental data can be presented.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust method for determining the electronic structure of molecules. This approach is based on the principle that the energy of a molecule can be determined from its electron density. For 2,4,6-Trichloro-3,5-dimethylpyridine, DFT calculations would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy.

A typical DFT study involves selecting a functional (e.g., B3LYP or PBE) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. The output provides the ground-state energy of the molecule, from which various thermodynamic properties can be derived. Key energetic parameters include the total energy, enthalpy of formation, and Gibbs free energy. These calculations are crucial for assessing the molecule's stability.

Furthermore, DFT is used to map the electron density distribution, revealing the molecule's electrostatic potential (ESP). The ESP map highlights regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the nitrogen atom is expected to be a region of negative potential, while the carbon atoms bonded to chlorine atoms would exhibit positive potential. Studies on analogous compounds like 3,5-dibromopyridine (B18299) and 3,5-dichloro-2,4,6-trifluoropyridine (B155018) have successfully used the B3LYP/6-31G(*) method to perform structural optimization and force field calculations. researchgate.net

Illustrative Data from DFT Calculations: Below is a table representing the type of data that would be generated from a DFT analysis of this compound. Note: These values are hypothetical and serve for illustrative purposes only.

| Parameter | Illustrative Predicted Value | Significance |

| Total Energy | -1580 Hartrees | Indicates the molecule's ground state electronic energy. |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |

| Enthalpy of Formation | -85 kJ/mol | Relates to the molecule's thermodynamic stability. |

| Ionization Potential | 9.2 eV | Energy required to remove an electron. |

| Electron Affinity | 1.1 eV | Energy released upon gaining an electron. |

Molecular Orbital Analysis for Reactivity Prediction

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest and are collectively known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that the molecule is more polarizable and requires less energy to be excited, indicating higher chemical reactivity. Conversely, a large gap implies high stability. For this compound, the HOMO would likely be localized on the pyridine (B92270) ring and the methyl groups, which are electron-donating, while the LUMO would be distributed around the electron-withdrawing chlorine atoms and the ring's π-system. Analysis of these orbitals helps predict how the molecule will interact with other reagents. For instance, the HOMO region is susceptible to attack by electrophiles, while the LUMO region is prone to attack by nucleophiles.

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify aspects of reactivity:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating reactivity.

Electrophilicity Index (ω): Measures the propensity to accept electrons.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge transfer and hyperconjugative interactions within the molecule, providing deeper insight into its electronic stability and bonding characteristics. nih.govkrisp.org.za

Illustrative Frontier Orbital Data: This table shows representative data that would be obtained from a molecular orbital analysis. Note: These values are hypothetical.

| Parameter | Illustrative Predicted Value | Description |

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical stability and reactivity. |

| Electronegativity (χ) | 4.15 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | Resistance to charge transfer. |

Prediction and Interpretation of Vibrational Spectra

Theoretical vibrational spectroscopy, typically performed using DFT, is a powerful method for predicting and interpreting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule can be obtained.

For this compound, a theoretical spectrum would allow for the assignment of specific vibrational modes to the observed peaks in an experimental spectrum. Key vibrational modes would include:

C-H stretching from the methyl groups.

Pyridine ring stretching and breathing modes.

C-N stretching modes within the ring.

C-Cl stretching modes.

Ring deformation and bending modes.

Comparing the calculated frequencies with experimental data helps to validate the computational model. Often, calculated harmonic frequencies are systematically higher than experimental ones, requiring the use of a scaling factor for better agreement. Studies on related molecules like 2,4,6-trichloropyrimidine (B138864) have utilized infrared spectroscopy to identify ring vibrations and vibrations associated with substituent groups. ias.ac.in Similarly, DFT has been used to interpret the FT-IR and FT-Raman spectra of other halogenated pyridines. researchgate.net

Illustrative Vibrational Frequencies: The following table provides examples of predicted vibrational frequencies and their assignments. Note: These values are hypothetical and represent typical ranges for such functional groups.

| Vibrational Mode | Illustrative Frequency (cm⁻¹) | Description of Atomic Motion |

| C-H Asymmetric Stretch | 2980 | Asymmetric stretching of C-H bonds in methyl groups. |

| C-H Symmetric Stretch | 2910 | Symmetric stretching of C-H bonds in methyl groups. |

| Pyridine Ring C=N/C=C Stretch | 1550 - 1600 | Stretching of the bonds within the aromatic ring. |

| CH₃ Asymmetric Bend | 1450 | Asymmetric bending of methyl groups. |

| Pyridine Ring Breathing | 990 | Symmetric expansion/contraction of the ring. |

| C-Cl Stretch | 650 - 800 | Stretching of the carbon-chlorine bonds. |

Modeling of Intermolecular Interactions and Crystal Packing

Understanding how molecules pack in a solid state is crucial for predicting material properties. Computational modeling can predict the crystal structure of a molecule and analyze the intermolecular forces that govern its formation. These forces include van der Waals interactions, dipole-dipole interactions, and potentially weaker C-H···N or C-H···Cl hydrogen bonds.

Hirshfeld surface analysis is a common technique used to visualize and quantify intermolecular interactions in a crystal. It maps the regions of close contact between neighboring molecules, providing a detailed picture of the packing environment.

Illustrative Crystal Packing Parameters: This table illustrates the kind of information that would be obtained from a crystal structure prediction and analysis. Note: These parameters are hypothetical.

| Parameter | Illustrative Value / Description |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Lattice Parameters (a, b, c) | a=8.5 Å, b=12.1 Å, c=9.8 Å |

| Lattice Parameters (α, β, γ) | α=90°, β=105°, γ=90° |

| Density | 1.55 g/cm³ |

| Dominant Intermolecular Interactions | π-π stacking between pyridine rings, C-H···Cl and C-H···N interactions. |

Environmental Transformation and Degradation Pathways

Microbial Biodegradation Mechanisms

Limited to no specific data exists on the microbial biodegradation of 2,4,6-Trichloro-3,5-dimethylpyridine. While the biodegradation of other chlorinated pyridine (B92270) derivatives has been documented, the specific metabolic pathways and microbial species capable of degrading this particular compound have not been identified.

There is currently no direct scientific evidence to confirm that this compound undergoes reductive dechlorination by microbial action. This process, common for other chlorinated aromatic compounds, involves the removal of chlorine atoms and their replacement with hydrogen atoms under anaerobic conditions. However, studies specifically investigating this pathway for this compound are absent from the available literature.

Similarly, information regarding the oxidative degradation of this compound by microorganisms is not available. Oxidative pathways, which typically involve the enzymatic incorporation of oxygen to break down the aromatic ring, are a primary mechanism for the degradation of many organic pollutants. The susceptibility of this compound to such microbial enzymatic action has not been reported.

Abiotic Degradation in Environmental Matrices

The abiotic degradation of this compound through non-biological processes is another area where specific research is lacking.

Detailed studies on the photochemical transformation of this compound are not present in the current body of scientific literature. Photodegradation, the breakdown of compounds by light, can be a significant environmental fate process for many chemical substances. However, the specific reactions, quantum yields, and resulting photoproducts for this compound have not been characterized.

The hydrolytic stability of this compound has not been documented. Hydrolysis is a chemical reaction with water that can lead to the degradation of a compound. The rate of hydrolysis and the identity of any resulting degradation products for this specific chemical under various environmental pH conditions remain unknown.

Metabolite Identification and Pathway Elucidation

Consistent with the lack of research on its degradation, there is no information available on the metabolites of this compound. Consequently, its environmental degradation pathway has not been elucidated. The identification of metabolites is crucial for understanding the complete environmental fate of a compound and for assessing the potential toxicity of its transformation products.

Quantitative Structure-Activity Relationships (QSAR) for Biodegradation Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties of chemical substances based on their molecular structure. europa.eunih.gov In the context of environmental science, QSAR models are particularly valuable for estimating the biodegradability of chemicals, thereby providing an indication of their persistence in the environment. europa.eu This approach is encouraged by regulatory bodies as an alternative to animal testing for assessing the environmental fate of chemicals. acs.orgnih.gov

QSAR models for biodegradation are developed by establishing a statistical relationship between the molecular structures of a diverse set of compounds and their experimentally determined biodegradation rates. acs.org These models identify specific molecular descriptors—numerical values that quantify different aspects of a molecule's structure—that are correlated with biodegradability. nih.gov Once a reliable model is built and validated, it can be used to predict the biodegradability of new or untested chemicals.

For a compound like this compound, a QSAR analysis would involve calculating a range of molecular descriptors. These can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in the molecule, including its size, shape, and degree of branching.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Electronic descriptors: These quantify the electronic properties of the molecule, such as its polarity and the distribution of electron density.

Physicochemical descriptors: These include properties like the octanol-water partition coefficient (log K_ow_), which indicates a substance's tendency to partition into organic matter versus water.

The presence of chlorine atoms, the pyridine ring, and methyl groups in the structure of this compound would significantly influence the values of these descriptors. For instance, the high degree of chlorination is likely to increase its molecular weight and hydrophobicity (higher log K_ow_), which are factors that often correlate with lower biodegradability.

Various software programs, such as the US Environmental Protection Agency's EPI Suite™ and its BIOWIN™ model, are commonly used to predict biodegradability based on a chemical's structure. nih.govchemistryforsustainability.orgepa.gov These programs utilize fragment contribution methods, where the presence of specific structural fragments is associated with either promoting or inhibiting biodegradation.

The following table provides a hypothetical QSAR prediction for the biodegradability of this compound, along with related compounds for comparison, illustrating how different structural features can influence the predicted outcome. The predictions are typically qualitative, classifying a substance as "Readily Biodegradable" (RB) or "Not Readily Biodegradable" (NRB).

| Compound | Molecular Weight (g/mol) | Log K_ow_ (estimated) | Key Structural Fragments | Predicted Biodegradability Class |

|---|---|---|---|---|

| Pyridine | 79.10 | 0.65 | Pyridine ring | Readily Biodegradable (RB) |

| 2,4,6-Trichloropyridine (B96486) | 182.44 | 2.40 | Pyridine ring, multiple chlorine atoms | Not Readily Biodegradable (NRB) |

| 3,5-Dimethylpyridine (B147111) | 107.15 | 1.80 | Pyridine ring, methyl groups | Readily Biodegradable (RB) |

| This compound | 210.50 | 3.50 | Pyridine ring, multiple chlorine atoms, methyl groups | Not Readily Biodegradable (NRB) |

The data in the table illustrates that the addition of chlorine atoms tends to decrease the likelihood of biodegradation, while the presence of methyl groups on the pyridine ring may have a lesser effect. The combination of multiple chlorine atoms and methyl groups in this compound leads to a prediction of "Not Readily Biodegradable." Such predictions are valuable for prioritizing chemicals for further experimental testing and for conducting environmental risk assessments, especially when experimental data is not available. nih.gov

Advanced Research Topics and Future Perspectives

Development of Novel Catalytic Systems for Pyridine (B92270) Functionalization

The functionalization of the pyridine core is a cornerstone of medicinal and agricultural chemistry. nih.gov However, the high degree of substitution and the electron-deficient character of 2,4,6-trichloro-3,5-dimethylpyridine make its further modification a significant synthetic challenge. The development of novel catalytic systems is crucial to overcome the inherent low reactivity of such polychlorinated pyridines.

Modern synthetic methods are increasingly focusing on the direct C-H functionalization of heteroaromatic compounds, which offers a more atom-economical and efficient alternative to classical cross-coupling reactions of pre-functionalized starting materials. beilstein-journals.org For a molecule like this compound, the only available C-H bond is on the methyl groups. Catalytic systems, potentially based on transition metals like rhodium or rare earth metals, could be developed to enable selective alkylation, arylation, or other modifications at these positions. beilstein-journals.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The three chlorine atoms on the pyridine ring of this compound offer multiple sites for such reactions. A key challenge is achieving regioselectivity, as the electronic and steric environments of the chlorine atoms at the 2, 4, and 6 positions are different. Future research will likely focus on developing palladium catalysts with specific ligands that can differentiate between these positions, allowing for the sequential and controlled introduction of various substituents. nih.gov This would open up pathways to a wide range of novel, highly functionalized pyridine derivatives.

The table below summarizes potential catalytic approaches for the functionalization of this compound, based on established methods for other substituted pyridines.

| Functionalization Strategy | Potential Catalytic System | Target Position(s) | Key Challenges |

| C-H Functionalization | Rh(III) or Ru(II) complexes | Methyl groups (C3, C5) | High activation barrier, catalyst poisoning |

| Suzuki Cross-Coupling | Palladium with specialized phosphine (B1218219) ligands | Chloro positions (C2, C4, C6) | Regioselectivity, steric hindrance |

| Buchwald-Hartwig Amination | Palladium or Nickel catalysts | Chloro positions (C2, C4, C6) | Catalyst deactivation, competing reactions |

| Sonogashira Coupling | Palladium/Copper co-catalysis | Chloro positions (C2, C4, C6) | Regioselectivity, thermal instability |

Integration into Flow Chemistry Methodologies for Scalable Synthesis

Flow chemistry, or continuous flow processing, is emerging as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch methods, particularly in terms of safety, scalability, and efficiency. mdpi.combeilstein-journals.org The synthesis of highly substituted or functionalized pyridines can be complex and often involves hazardous reagents or exothermic reactions, making flow chemistry an attractive approach for their production. beilstein-journals.orgresearchgate.net

The integration of the synthesis of this compound and its derivatives into flow chemistry methodologies could lead to significant improvements in manufacturing processes. vcu.edu Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. beilstein-journals.org The small reaction volumes in flow systems also enhance safety when dealing with potentially energetic or toxic intermediates.

For a multi-step synthesis, which is likely required for complex derivatives of this compound, a sequential flow process can be designed where the output of one reactor is directly fed into the next. This eliminates the need for isolation and purification of intermediates, saving time and resources. mdpi.com Researchers at Virginia Commonwealth University have demonstrated that a five-step batch process for a pyridine-containing drug could be streamlined into a single continuous step using flow reactors, resulting in a significant increase in yield and a projected 75% reduction in production cost. vcu.edu Similar benefits could be realized for the scalable synthesis of this compound and its derivatives.

The table below outlines the potential advantages of using flow chemistry for the synthesis of this compound.

| Parameter | Batch Processing | Flow Chemistry | Potential Benefit for this compound Synthesis |

| Heat Transfer | Limited by surface area-to-volume ratio | High surface area-to-volume ratio | Improved control of exothermic reactions, enhanced safety |

| Mass Transfer | Often diffusion-limited | Efficient mixing | Increased reaction rates and yields |

| Scalability | Difficult and requires re-optimization | "Scaling out" by running reactors in parallel | Seamless transition from laboratory to production scale |

| Safety | Large volumes of hazardous materials | Small reactor volumes | Minimized risk of accidents and exposure |

| Process Control | Manual or semi-automated | Fully automated | Consistent product quality and reproducibility |

Green Chemistry Principles in the Synthesis and Application of Halogenated Pyridines

Green chemistry is a design philosophy that aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. rasayanjournal.co.innih.gov The synthesis of halogenated pyridines, including this compound, often involves the use of harsh reagents and chlorinated solvents, making it a prime candidate for the application of green chemistry principles.

The twelve principles of green chemistry provide a framework for creating more sustainable chemical processes. rasayanjournal.co.in For the synthesis of this compound, this could involve:

Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy).

Safer Solvents and Auxiliaries: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Using catalytic reagents in place of stoichiometric ones to reduce waste and improve efficiency. nih.gov

Designing for Energy Efficiency: Employing methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. nih.gov

An example of a greener approach to the functionalization of halogenated pyridines is the development of environmentally benign, base-promoted selective amination reactions that use water as a solvent, thus avoiding the need for noble transition metals and organic solvents. Furthermore, green halogenation methods using reagents like hydrogen peroxide in aqueous acetic acid are being explored as alternatives to traditional methods. cdnsciencepub.com

The application of these principles not only reduces the environmental impact of producing compounds like this compound but can also lead to more cost-effective and safer manufacturing processes.

Role in Advanced Coordination Chemistry and Metal-Organic Frameworks

Pyridine and its derivatives are fundamental ligands in coordination chemistry, capable of binding to metal ions to form a vast array of complexes with diverse structures and applications. wikipedia.org The coordination ability of a pyridine ligand is influenced by both electronic and steric factors. The presence of three electron-withdrawing chlorine atoms in this compound significantly reduces the basicity of the nitrogen atom, making it a weaker ligand than pyridine itself.

Furthermore, the two chlorine atoms at the 2 and 6 positions create significant steric hindrance around the nitrogen donor atom. This steric crowding can prevent or modify the way the molecule binds to a metal center. nih.govresearchgate.net While this may be a disadvantage in some contexts, it can also be exploited to create unique coordination environments. For example, sterically hindered ligands can be used to stabilize reactive metal centers or to control the geometry and reactivity of a complex. nih.govresearchgate.net

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.orgrsc.org Pyridine-containing ligands are widely used in the synthesis of MOFs. The rigid structure and defined coordination vector of the pyridine ring make it an excellent building block for creating porous materials with tailored properties.

The use of a sterically hindered and electronically poor ligand like this compound in MOF synthesis is a largely unexplored area. The steric hindrance could lead to the formation of MOFs with unusual topologies and pore structures. nih.govresearchgate.net The electron-deficient nature of the pyridine ring could also impart unique electronic or catalytic properties to the resulting framework. Future research in this area could focus on synthesizing and characterizing novel MOFs based on this and other highly substituted pyridine ligands, and exploring their potential applications in areas such as gas storage, separation, and catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.